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These application notes provide an overview and detailed protocols for the detection of SARS-
CoV-2 viral RNA within cells and tissues using in situ hybridization (ISH) techniques. While a
specific method termed "SARS-CoV-2-IN-60" was not identified in published literature, this
document outlines established and effective methodologies for viral RNA visualization, such as
standard fluorescence in situ hybridization (FISH) and advanced techniques like Hybridization
Chain Reaction (HCR)-FISH.

In situ hybridization is a powerful technique that allows for the precise localization of viral RNA
within the morphological context of the cell or tissue, providing valuable insights into viral
tropism, replication dynamics, and pathogenesis that cannot be achieved with non-localizing
methods like gPCR.[1][2][3]

Available Methodologies for SARS-CoV-2 RNA
Detection

Several ISH-based methods have been successfully employed for the detection of SARS-CoV-
2 RNA:

e Fluorescence In Situ Hybridization (FISH): This is a widely used method that employs
fluorescently labeled probes to bind to specific viral RNA sequences. A notable application
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for SARS-CoV-2 is the "CoronaFISH" set of probes, which can distinguish between the
positive-sense genomic RNA and the negative-sense replication intermediate.[4][5] This
allows for the direct visualization of both the viral genome and active replication sites within
the cytoplasm.[4]

* RNAscope®: This is a commercially available and highly specific ISH technology that utilizes
a unique probe design to amplify the signal, enabling the detection of single RNA molecules.
It has been successfully used to detect SARS-CoV-2 RNA in various sample types.[1][3]

e Hybridization Chain Reaction (HCR)-FISH: This method provides enzyme-free signal
amplification with a high signal-to-noise ratio.[6][7][8] It uses initiator probes that bind to the
target RNA and trigger the self-assembly of fluorescently labeled hairpin amplifiers, resulting
in a bright signal.[6][9] This technique is highly sensitive and can be combined with
immunofluorescence to simultaneously visualize viral RNA and host proteins.[7]

Data Presentation
Table 1: Comparison of Different In Situ Hybridization

Techniques for Viral Detection

Turnaround
Target Target . Time
. . Relative . .
Viruses Viruses . (including
ISH Method Signal Reference
Detected Detected . probe
Intensity )
(RNA) (DNA) generation/
ordering)
Self-designed
1loutof4 2 out of 3
DIG-labeled Moderate ~15 hours [10]
(25%) (66.67%)
RNA probes
Commercial
N 2 outof 3
DIG-labeled Not specified Moderate ~7 hours [10]
(66.67%)
DNA probes
Commercial Probe
4 out of 4 3 out of 3 ) o
FISH-RNA High ordering time [10]
_ (100%) (100%)
probe mix + ~7 hours
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Table 2: Quantitative Signal Analysis of CoronaFISH
Probes for SARS-CoV-2

Relative Signal Signal in

Ke
Probe Target Intensity in Uninfected J Reference

Observation
Infected Cells Cells

- Strong and Detects genomic
Positive-strand ) ) ) )
RNA localized in Weak and diffuse  and subgenomic  [4]
cytoplasm viral RNA.
] Significantly Indicates sites of
Negative-strand ) ] ]
RNA lower than Weak and diffuse  active viral [4]
positive-strand replication.

Experimental Protocols
Protocol 1: Fluorescence In Situ Hybridization (FISH) for
SARS-CoV-2 RNA in Cultured Cells

This protocol is a generalized procedure based on the principles of the "CoronaFISH" method.

[4115]

Materials:

SARS-CoV-2 infected cells on coverslips

o Phosphate-buffered saline (PBS)

e 4% Paraformaldehyde (PFA) in PBS

e 70% Ethanol

» Probe Hybridization Buffer (e.g., 2x SSC, 10% dextran sulfate, 10% formamide)
e Probe Wash Buffer (e.g., 2x SSC, 10% formamide)

o Fluorescently labeled probes for SARS-CoV-2 positive or negative strand RNA
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e 5x Saline-Sodium Citrate buffer with 0.1% Tween-20 (5x SSCT)

e DAPI stain

e Mounting medium

Procedure:

o Fixation: Wash cells twice with PBS. Fix with 4% PFA for 10 minutes at room temperature.

e Permeabilization: Wash twice with PBS. Permeabilize with 70% ethanol and store at 4°C for
at least 1 hour (can be stored for longer).

o Pre-hybridization: Rehydrate cells in 2x SSC for 5 minutes. Add Probe Hybridization Buffer
and incubate for 30 minutes at 37°C.[8]

o Hybridization: Prepare the probe solution by diluting the fluorescently labeled probes in the
Probe Hybridization Buffer (e.g., 1.2 pmol of probe in 300 pL buffer).[8] Remove the pre-
hybridization solution and add the probe solution. Incubate overnight (12-18 hours) in a
humidified chamber at 37°C.[8]

o Washing: Remove the probe solution. Wash the cells four times for 15 minutes each with
Probe Wash Buffer at 37°C.[8] Then, wash twice for 5 minutes each with 5x SSCT at room
temperature.[8]

» Staining and Mounting: Stain the nuclei with DAPI in PBS for 5 minutes. Wash once with
PBS. Mount the coverslip on a microscope slide using an appropriate mounting medium.

e Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.

Protocol 2: Hybridization Chain Reaction (HCR)-FISH for
SARS-CoV-2 RNA

This protocol is based on the principles of HCR-FISH for sensitive RNA detection.[6][7]
Materials:

o Materials from Protocol 1
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e HCR Probe Hybridization Buffer

» HCR Probe Wash Buffer

o HCR Amplification Buffer

o Split-initiator DNA probes for SARS-CoV-2

o Fluorescently labeled HCR hairpin amplifiers (e.g., H1 and H2)
Procedure:

o Fixation and Permeabilization: Follow steps 1 and 2 from Protocol 1.

e Pre-hybridization: Pre-hybridize the samples with HCR Probe Hybridization Buffer for 30
minutes at 37°C.

o Hybridization: Dilute the split-initiator probes in HCR Probe Hybridization Buffer (e.g., 4 pmol
of each probe in 1 mL).[8] Incubate with the sample overnight at 37°C.

o Post-Hybridization Washes: Remove excess probes by washing four times for 15 minutes
each with HCR Probe Wash Buffer at 37°C. Then wash twice for 5 minutes with 5x SSCT at
room temperature.

o Amplification: Prepare the hairpin amplifier solution by snap-cooling the fluorescently labeled
H1 and H2 hairpins (heat to 95°C for 90 seconds and cool to room temperature in a dark
drawer for 30 minutes). Dilute the cooled hairpins in HCR Amplification Buffer.

 Incubation: Add the hairpin amplifier solution to the samples and incubate in the dark for 1-2
hours at room temperature.

o Final Washes: Wash the samples several times with 5x SSCT to remove excess amplifiers.

 Staining and Mounting: Follow steps 6 and 7 from Protocol 1.

Mandatory Visualizations
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Caption: Workflow for SARS-CoV-2 RNA detection using standard FISH.
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Caption: Workflow for sensitive SARS-CoV-2 RNA detection using HCR-FISH.
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Caption: Simplified SARS-CoV-2 replication cycle showing RNA targets for ISH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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